3-Methyl-4-(pyridazin-3-yloxy)aniline is an organic compound characterized by its unique molecular structure, which includes a pyridazine ring bonded to an aniline moiety via an ether linkage. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in chemical synthesis.
The compound can be synthesized through various chemical methods, often involving substitution reactions and coupling techniques. Its structural features suggest potential interactions with biological systems, making it a subject of research in pharmacology and medicinal chemistry.
3-Methyl-4-(pyridazin-3-yloxy)aniline is classified as an aromatic amine due to the presence of the aniline group. It also falls under the category of heterocyclic compounds because of the pyridazine ring. The compound's molecular formula is C₁₃H₁₄N₂O, indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline can be achieved through several methods:
The molecular structure of 3-Methyl-4-(pyridazin-3-yloxy)aniline features:
CC1=CC=NN=C1OC2=CC=C(C=C2)N
3-Methyl-4-(pyridazin-3-yloxy)aniline can participate in various chemical reactions:
These reactions often require specific conditions to optimize yields and minimize by-products. For instance, using an inert atmosphere can prevent oxidation or degradation of sensitive intermediates.
The mechanism of action for 3-Methyl-4-(pyridazin-3-yloxy)aniline is primarily studied in relation to its biological activities:
Studies have shown that derivatives of similar structures can inhibit collagen expression in hepatic stellate cells, suggesting potential applications in fibrosis treatment.
3-Methyl-4-(pyridazin-3-yloxy)aniline has several scientific uses:
The compound's diverse applications underscore its significance across various fields of research and industry.
The pyridazine-aniline ether linkage is typically constructed via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. SNAr is favored for electron-deficient pyridazines due to enhanced reactivity toward alkoxides.
Key Mechanistic Considerations:
Table 1: SNAr Optimization for Pyridazine-Aniline Ether Formation
Leaving Group (Pyridazine) | Solvent | Temperature | Yield (%) |
---|---|---|---|
3-Fluoropyridazine | DMF | 100°C | 88 |
3-Chloropyridazine | DMSO | 120°C | 65 |
3-Bromopyridazine | NMP | 130°C | 52 |
Buchwald-Hartwig Amination
This method constructs C–N bonds between halogenated pyridazines and anilines. Pd-catalyzed systems dominate due to superior functional group tolerance over Ni analogs [3] [7] [10].
Suzuki-Miyaura Coupling
Applicable for introducing aryl/heteroaryl modifications to the pyridazine ring prior to etherification. Key considerations:
Table 2: Metal-Catalyzed Coupling Performance
Reaction Type | Catalyst/Ligand | Substrate | Conversion (%) | TON |
---|---|---|---|---|
Buchwald-Hartwig (C–N) | Pd₂(dba)₃/XPhos | 3-Br-Pyridazine + Aniline | 95 | 1,150 |
Suzuki-Miyaura (C–C) | Pd(OAc)₂/SPhos | 3,6-DiCl-Pyridazine + ArB(OH)₂ | 90 | 9,000 |
Convergent Synthesis
A modular approach minimizes purification steps:
Divergent Derivatization
Solvent Effects
Catalyst Design
Table 3: Optimized Conditions for Key Steps
Step | Optimal Conditions | Yield Range (%) | Byproduct Mitigation |
---|---|---|---|
Etherification (SNAr) | 3-F-Pyridazine, K₂CO₃, DMF, 100°C | 80–88 | Aniline protection |
Buchwald-Hartwig | Pd(OAc)₂/BINAP, NaOtBu, toluene, 80°C | 85–92 | Ligand:substrate = 1:50 |
Deprotection | 6M HCl, MeOH, 25°C | 95–99 | Low temperature to prevent ether cleavage |
Compound List
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: